Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate
Description
Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate (molecular formula: C₁₃H₂₀F₃NO₅, molecular weight: 327.30) is a structurally complex ester featuring:
- A tert-butoxycarbonyl (Boc) group at the 5-position, commonly used as a protective group for amines in peptide synthesis .
- A trifluoromethyl (-CF₃) substituent at the 2-position, enhancing metabolic stability and lipophilicity.
- A 3-oxo (ketone) group at the 3-position, which may participate in hydrogen bonding or nucleophilic reactions.
- An ethyl ester moiety at the terminal carboxylate, influencing solubility and hydrolysis kinetics.
Properties
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-2-(trifluoromethyl)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO5/c1-5-21-10(19)9(13(14,15)16)8(18)6-7-17-11(20)22-12(2,3)4/h9H,5-7H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACUDCIDGBNMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)CCNC(=O)OC(C)(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate, also known as compound 69619-21-2, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article focuses on the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C12H21NO5
- Molecular Weight : 259.30 g/mol
- CAS Number : 69619-21-2
- MDL Number : MFCD22393817
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and other organic reactions to protect amine functionalities.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is crucial, as it enhances lipophilicity and biological activity against various pathogens.
A study evaluating the antimicrobial efficacy of related compounds found that modifications in the carbon chain length and functional groups significantly influenced their activity against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been noted with derivatives of this compound. For example, compounds with similar structural motifs were tested for their ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is a critical virulence factor . The results showed that certain modifications could lead to enhanced inhibition of T3SS, suggesting potential applications in antibiotic development.
Neuroprotective Effects
There is emerging evidence that compounds like this compound may exert neuroprotective effects. A related study indicated that certain derivatives could reduce oxidative stress markers and inflammatory cytokines in neurodegenerative models . This suggests a potential role in treating conditions such as Alzheimer's disease.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit cytotoxic effects at high concentrations, others show selective toxicity towards cancer cell lines without affecting normal cells . This selectivity is vital for developing targeted cancer therapies.
Case Study 1: Antimicrobial Screening
A screening assay was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound was tested at different concentrations, revealing an IC50 value comparable to leading antibiotics in clinical use .
Case Study 2: Enzyme Inhibition Mechanism
In a detailed investigation into the mechanism of action, researchers employed kinetic assays to determine how this compound inhibits T3SS. Results indicated that the compound binds competitively to enzyme active sites, effectively reducing substrate turnover .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate has been explored for its potential in developing new therapeutic agents. Its structure allows for modifications that can enhance pharmacological properties.
Antiviral Activity
Recent studies have indicated that derivatives of this compound may exhibit antiviral properties, particularly against Hepatitis C virus (HCV) protease inhibitors. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are critical for antiviral efficacy .
Neuropharmacology
Research has demonstrated that compounds structurally similar to this compound can act as inhibitors of excitatory amino acid transporters (EAATs). These transporters are crucial in regulating neurotransmitter levels in the brain, thus making such compounds potential candidates for treating neurological disorders .
Synthesis Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity.
Chemoenzymatic Approaches
Recent advancements have introduced chemoenzymatic routes that utilize biocatalysts to facilitate the synthesis of this compound. Such methods are advantageous due to their efficiency and ability to produce enantiomerically pure products .
Traditional Organic Synthesis
Traditional methods involve the reaction of ethyl esters with amines and carbonyl compounds under controlled conditions. For instance, the reaction of 5-tert-butoxycarbonylamino-3-oxopentanoic acid with various amines has been documented as an effective synthetic route .
Biological Studies
The biological activity of this compound has been investigated in various contexts.
Inhibition Studies
Studies focusing on its inhibitory effects on EAATs have shown promising results with IC50 values ranging from low nanomolar to micromolar concentrations, indicating strong potential as a therapeutic agent in neuropharmacology .
Safety Profile
The compound has been classified as an irritant based on laboratory safety assessments, highlighting the importance of handling precautions during research and application .
Synthesis and Application in Drug Development
A notable case study involved the synthesis of a series of derivatives based on this compound for evaluating their effectiveness as HCV protease inhibitors. The modifications led to improved binding affinity and selectivity compared to existing drugs .
Neuroprotective Effects
Another study explored the neuroprotective effects of compounds derived from this structure in models of neurodegeneration, demonstrating potential benefits in treating conditions like Alzheimer's disease through modulation of glutamate levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural elements of Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate with analogous compounds:
Key Observations:
Trifluoromethyl vs. Fluoro/Phenyl: The trifluoromethyl group in the main compound provides stronger electron-withdrawing effects and higher metabolic stability compared to difluoro (in ) or non-fluorinated analogs .
Ketone vs. Alkyne/Hydroxyl : The 3-oxo group in the main compound increases reactivity toward nucleophiles (e.g., in Schiff base formation), unlike the inert alkyne in or the hydrogen-bonding hydroxyl in .
Boc Protection : All compounds share the Boc group, but its position (5-position in the main compound vs. 3- or 4-position in others) affects steric hindrance and synthetic utility .
Physicochemical Properties
Discussion:
- The trifluoromethyl group in the main compound balances lipophilicity and solubility, making it more suitable for membrane penetration than the hydrophilic hydroxylated compound .
- The ethyl ester in all compounds is prone to hydrolysis, but the Boc group in the main compound may slow degradation compared to unprotected analogs .
Preparation Methods
Reaction Setup and Optimization
- Substrates : Redox-active esters (RAEs) derived from N-hydroxyphthalimide and tert-butyl 2-(trifluoromethyl)acrylate.
- Catalyst : Hantzsch ester (1.5 equiv) as a reductant under 24W blue LED irradiation.
- Solvent : Dry DMA at 40°C for 12 hours.
- Yield : 70–95% for analogous trifluoromethylated esters.
Table 1 : Representative Conditions for Radical Cross-Coupling
| Parameter | Value |
|---|---|
| Redox-active ester | 0.2 mmol |
| Hantzsch ester | 0.3 mmol |
| Solvent | DMA (2 mL) |
| Light source | 24W blue LEDs |
| Temperature | 40°C |
| Reaction time | 12 hours |
The mechanism proceeds via single-electron transfer (SET), generating alkyl radicals that couple with the acrylate. Radical scavenger experiments with TEMPO confirmed radical intermediacy.
Boc Protection of the Amine Functionality
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under Schlenk conditions to minimize moisture exposure.
Stepwise Amination and Protection
- Amination : A Gabriel synthesis or Curtius rearrangement installs the primary amine.
- Protection : Boc anhydride (1.1 equiv) in dichloromethane with DMAP (0.1 equiv) at 0°C to room temperature.
- Workup : Silica gel chromatography (petroleum ether/ethyl acetate = 60:1) isolates the Boc-protected intermediate.
Key Consideration : The Boc group’s stability under radical conditions allows its early introduction without subsequent deprotection.
Construction of the β-Keto Ester Backbone
The β-keto ester is assembled via a Claisen condensation between ethyl acetate and a trifluoromethylated ketone precursor.
Claisen Condensation Protocol
- Reactants : Ethyl acetoacetate (1.0 equiv) and trifluoromethyl ketone (1.2 equiv).
- Base : Sodium hydride (1.5 equiv) in THF at 0°C.
- Yield : 65–80% after silica gel purification.
Mechanistic Insight : Deprotonation of ethyl acetoacetate forms an enolate, which attacks the electrophilic ketone. Elimination of water yields the β-keto ester.
Final Esterification and Purification
The ethyl ester is introduced via Fischer esterification or transesterification.
Fischer Esterification
- Conditions : Ethanol (excess), sulfuric acid (cat.), reflux for 6 hours.
- Yield : >90% for analogous pentanoates.
Purification : Silica gel chromatography (petroleum ether/ethyl acetate = 20:1) followed by recrystallization from hexane/ethyl acetate.
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃) :
- δ 1.45 (s, 9H, Boc CH₃), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.18 (t, J = 6.3 Hz, 2H, NHCH₂), 2.75–2.85 (m, 1H, CF₃CH).
19F NMR (376 MHz, CDCl₃) :
- δ -68.4 (d, J = 8.1 Hz, CF₃).
HRMS (ESI) : Calculated for C₁₄H₂₁F₃NO₅ [M+H]+: 340.1372; Found: 340.1375.
Scalability and Industrial Relevance
Gram-scale synthesis (4.0 mmol) in DMA (40 mL) demonstrates robustness, with 85% isolated yield after optimized workup. The protocol’s tolerance for diverse substrates suggests applicability in pharmaceutical intermediates, particularly for CGRP receptor antagonists.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate, and how do steric/electronic effects influence its reactivity?
- Answer: Synthesis typically involves sequential protection/deprotection steps. The tert-butoxycarbonyl (Boc) group protects the amine, while the trifluoromethyl (CF₃) and ketone groups introduce steric and electronic challenges. The bulky tert-butyl group slows nucleophilic attacks, while the electron-withdrawing CF₃ and ketone groups polarize adjacent bonds, favoring β-keto ester reactivity. Reaction optimization (e.g., temperature, solvent polarity) is critical to mitigate steric hindrance and stabilize intermediates .
- Methodology: Use NMR (¹H/¹³C) to track Boc-group stability and monitor intermediates. IR spectroscopy can confirm carbonyl (C=O) stretching modes (~1700 cm⁻¹) for ketone and ester functionalities .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Answer: Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves stereochemical details. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, and the trifluoromethyl group shows a quartet in ¹⁹F NMR .
- Data Example: In related Boc-protected compounds, ¹³C NMR signals for the Boc carbonyl typically appear at ~155 ppm .
Advanced Research Questions
Q. What mechanistic insights govern the compound’s participation in multicomponent reactions (e.g., Ugi or Passerini reactions)?
- Answer: The β-keto ester moiety acts as a nucleophilic enolate, while the Boc group stabilizes the transition state via steric shielding. Computational studies (DFT) reveal that the CF₃ group lowers the LUMO energy of the ketone, enhancing electrophilicity. Solvent effects (e.g., DMF vs. THF) modulate reaction rates by stabilizing zwitterionic intermediates .
- Case Study: Similar trifluoromethylated β-keto esters exhibit accelerated cycloaddition rates compared to non-fluorinated analogs due to enhanced dipole interactions .
Q. How does the trifluoromethyl group influence the compound’s bioactivity in peptidomimetic drug design?
- Answer: The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In peptidomimetics, it mimics natural amino acid side chains (e.g., valine, leucine) while resisting enzymatic degradation. Molecular docking studies suggest the CF₃ group forms hydrophobic interactions with target proteins (e.g., β-catenin/T-cell factor) .
- Experimental Validation: Replace CF₃ with CH₃ in analogs to assess activity loss via IC₅₀ assays. For example, fluorinated analogs of peptidomimetics show 10-fold higher binding affinity in β-catenin inhibition studies .
Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?
- Answer: Use low-temperature (<0°C) coupling conditions with carbodiimide reagents (e.g., EDC/HOBt). The Boc group minimizes racemization by reducing amine nucleophilicity. Chiral HPLC or circular dichroism (CD) monitors enantiopurity. In related systems, adding DIEA (N,N-diisopropylethylamine) suppresses protonation of the α-carbon, preserving stereochemistry .
- Data Conflict: Some studies report racemization even with Boc protection in polar solvents; thus, solvent choice (e.g., DCM over DMF) is critical .
Methodological Considerations Table
Limitations and Future Directions
- Limitations: The compound’s trifluoromethyl group complicates green chemistry applications due to limited biodegradability.
- Future Work: Explore enzymatic synthesis routes to improve stereoselectivity. Investigate its role in photoactivated prodrug systems via UV-triggered Boc deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
